N-(5-ethynyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(5-ethynyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-3-17-8-7-16(2)21(14-17)24-22(25)18-9-11-20(12-10-18)26-15-19-6-4-5-13-23-19/h1,4-14H,15H2,2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFRGTDIOFWJPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#C)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001186033 | |
| Record name | N-(5-Ethynyl-2-methylphenyl)-4-(2-pyridinylmethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001186033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126367-56-3 | |
| Record name | N-(5-Ethynyl-2-methylphenyl)-4-(2-pyridinylmethoxy)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1126367-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Ethynyl-2-methylphenyl)-4-(2-pyridinylmethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001186033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(5-ethynyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide, a compound with the CAS number 1126367-56-3, is part of a class of benzamides that have garnered attention for their potential biological activities. This article will explore the synthesis, biological activities, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 290.35 g/mol. The structure consists of a benzamide core substituted with an ethynyl group and a pyridinylmethoxy moiety, which may influence its pharmacological properties.
2. Kinase Inhibition
Benzamides are often investigated for their role as kinase inhibitors. The presence of the pyridine ring may enhance binding affinity to various kinases involved in cancer pathways. While direct studies on this compound's kinase inhibition are not available, related compounds have shown promise in this area, indicating a potential avenue for further exploration.
Case Study: Neuroleptic Activity
A comparative study on a series of benzamides demonstrated that modifications to the benzamide structure significantly affected their neuroleptic activity. For instance, compounds with specific substitutions exhibited enhanced potency compared to standard treatments like haloperidol . This suggests that this compound may also exhibit variable efficacy based on its unique structural features.
Table: Comparison of Biological Activities
| Compound Name | Activity Type | Potency (Relative to Standard) | Reference |
|---|---|---|---|
| Haloperidol | Neuroleptic | Standard | |
| This compound | Potential Neuroleptic | TBD | |
| Other Benzamides | Kinase Inhibitors | Variable |
Conclusion and Future Directions
This compound presents a promising area for future research due to its structural characteristics reminiscent of known bioactive compounds. While current literature provides insights into the biological activities of related benzamides, direct studies on this compound are necessary to elucidate its specific mechanisms and therapeutic potentials.
Further research could focus on:
- In vitro and in vivo studies to assess its pharmacological effects.
- Structure-activity relationship (SAR) analyses to optimize its efficacy.
- Exploration as a potential treatment for neuropsychiatric conditions or as a kinase inhibitor in cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of N-(5-ethynyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide are best understood when compared to related benzamide derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
*Molecular weights estimated based on structural formulas.
Key Findings from Comparative Analysis
Heterocyclic additions (e.g., thiazole in ’s compound) are associated with improved solubility and affinity for enzymes like kinases, as seen in NF-κB-activating aminothiazole scaffolds .
Solubility and Pharmacokinetics Pyridinylmethoxy and morpholine groups (e.g., in SC-26084 and ’s compound) likely enhance aqueous solubility compared to non-polar substituents like ethynyl. Sulfonyl groups (e.g., in ’s compound 2D216) are known to improve metabolic stability and oral bioavailability .
Synthetic Accessibility The target compound’s synthesis likely follows standard benzamide coupling protocols (similar to methods in ), but the ethynyl group may require specialized handling (e.g., Sonogashira coupling) .
Q & A
Q. What are the established synthetic methodologies for N-(5-ethynyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide, and what intermediates are critical in its multi-step synthesis?
The synthesis involves sequential functionalization of the benzamide core. Key steps include:
- Introduction of the pyridin-2-ylmethoxy group : Achieved via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80°C) on 4-hydroxybenzamide derivatives .
- Ethynylation of the aromatic amine : Palladium-catalyzed Sonogashira coupling (Pd(PPh₃)₄, CuI, PPh₃) between 5-iodo-2-methylaniline and terminal alkynes yields the ethynyl-substituted intermediate . Critical intermediates include 4-(pyridin-2-ylmethoxy)benzoic acid chloride and 5-ethynyl-2-methylaniline, with yields optimized to >70% through catalyst tuning .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?
- ¹H/¹³C NMR : Resolves substitution patterns (e.g., pyridin-2-ylmethoxy protons at δ 5.2–5.4 ppm; ethynyl protons at δ 3.1–3.3 ppm) .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1650 cm⁻¹) and ethynyl (C≡C, ~2100 cm⁻¹) groups .
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 387.1472). Discrepancies in aromatic proton splitting (¹H NMR) require 2D NMR (COSY, HSQC) or purity reassessment via HPLC (C18 column, UV detection at 254 nm) .
Advanced Research Questions
Q. How can synthetic yields be optimized during scale-up, particularly for palladium-catalyzed steps?
- Reactor Design : Use continuous flow systems for exothermic ethynylation steps to improve heat dissipation and reduce side products .
- Solvent Optimization : Replace THF with 1,4-dioxane to enhance intermediate solubility.
- Catalyst Screening : Test PdCl₂(PPh₃)₂ vs. Pd(OAc)₂ with ligand additives (e.g., XPhos) to reduce catalyst loading (≤5 mol%) while maintaining >80% conversion .
Q. What experimental strategies address contradictions in reported bioactivity across assay systems?
- Target Validation : Use CRISPR-Cas9 knockout models to confirm on-target effects (e.g., Hedgehog pathway inhibition via SMO receptor binding) .
- Pharmacokinetic Profiling : Assess plasma protein binding (equilibrium dialysis) and metabolic stability (human liver microsomes) to correlate in vitro IC₅₀ with in vivo efficacy .
- Orthogonal Assays : Compare SPR binding affinity (KD) with cell-based luciferase reporter assays (e.g., Gli1 transcriptional activity) .
Q. How can computational modeling predict binding modes to targets like Smoothened (SMO) receptors?
- Molecular Docking : Use Glide (Schrödinger) with SMO homology models (based on PDB: 6OT0) to identify key interactions (e.g., hydrogen bonding with Arg265) .
- MD Simulations : Run 100 ns trajectories (AMBER) to evaluate binding stability of the ethynyl group in hydrophobic pockets .
- Free Energy Perturbation (FEP) : Quantify substituent effects (e.g., pyridin-2-ylmethoxy vs. phenylmethoxy) on binding affinity .
Q. What methodologies are recommended for metabolic stability studies in hepatic systems?
- Microsomal Incubation : Use pooled human liver microsomes (0.5 mg/mL) with NADPH regeneration (37°C, pH 7.4). Sample at 0, 15, 30, 60 min for LC-MS/MS quantification .
- CYP450 Inhibition : Co-incubate with ketoconazole (CYP3A4 inhibitor) to identify major metabolic pathways.
- Deuterium Labeling : Synthesize deuterated analogs (e.g., CD₃ substitution) to stabilize labile positions and validate metabolic soft spots .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
